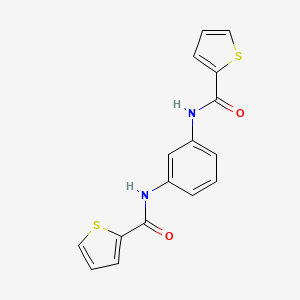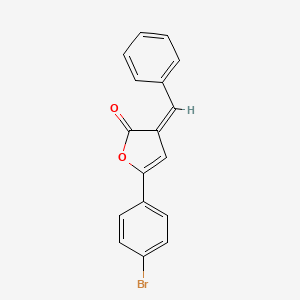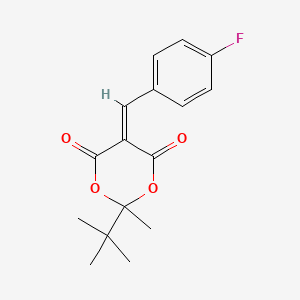
N,N'-1,3-phenylenedi(2-thiophenecarboxamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-1,3-phenylenedi(2-thiophenecarboxamide), also known as PTTC, is a synthetic compound that belongs to the family of thiophene-based compounds. PTTC has been widely studied for its potential use as a therapeutic agent due to its unique chemical structure and promising biological activities.
Applications De Recherche Scientifique
N,N'-1,3-phenylenedi(2-thiophenecarboxamide) has been extensively studied for its potential use as a therapeutic agent in various fields. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities. N,N'-1,3-phenylenedi(2-thiophenecarboxamide) has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N,N'-1,3-phenylenedi(2-thiophenecarboxamide) has been shown to possess antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Mécanisme D'action
The mechanism of action of N,N'-1,3-phenylenedi(2-thiophenecarboxamide) is not fully understood. However, it has been proposed that N,N'-1,3-phenylenedi(2-thiophenecarboxamide) exerts its biological activities through the modulation of various signaling pathways. For example, N,N'-1,3-phenylenedi(2-thiophenecarboxamide) has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer. N,N'-1,3-phenylenedi(2-thiophenecarboxamide) has also been shown to modulate the expression of various genes involved in oxidative stress and apoptosis.
Biochemical and Physiological Effects
N,N'-1,3-phenylenedi(2-thiophenecarboxamide) has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that N,N'-1,3-phenylenedi(2-thiophenecarboxamide) can inhibit the growth of cancer cells and induce apoptosis. N,N'-1,3-phenylenedi(2-thiophenecarboxamide) has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N,N'-1,3-phenylenedi(2-thiophenecarboxamide) has been shown to protect against oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,N'-1,3-phenylenedi(2-thiophenecarboxamide) is its broad range of biological activities, which makes it a potential candidate for the development of new drugs. However, N,N'-1,3-phenylenedi(2-thiophenecarboxamide) has some limitations for lab experiments. For example, N,N'-1,3-phenylenedi(2-thiophenecarboxamide) is relatively insoluble in water, which can make it difficult to administer in vivo. Additionally, N,N'-1,3-phenylenedi(2-thiophenecarboxamide) has been shown to exhibit some toxicity at high concentrations, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of N,N'-1,3-phenylenedi(2-thiophenecarboxamide). One potential avenue of research is the development of new N,N'-1,3-phenylenedi(2-thiophenecarboxamide) derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of N,N'-1,3-phenylenedi(2-thiophenecarboxamide) and its potential use in the treatment of neurodegenerative diseases. Finally, the antibacterial and antifungal activities of N,N'-1,3-phenylenedi(2-thiophenecarboxamide) warrant further investigation for the development of new antibiotics.
Conclusion
In conclusion, N,N'-1,3-phenylenedi(2-thiophenecarboxamide) is a promising compound with a broad range of biological activities. Its unique chemical structure and potential therapeutic applications make it an interesting target for further research. Although there are some limitations for lab experiments, N,N'-1,3-phenylenedi(2-thiophenecarboxamide) has the potential to be developed into a new class of drugs with various clinical applications.
Méthodes De Synthèse
N,N'-1,3-phenylenedi(2-thiophenecarboxamide) can be synthesized through a two-step reaction process. The first step involves the synthesis of 2-thiophenecarboxylic acid, which can be achieved through the reaction of thiophene with carbon dioxide in the presence of a catalyst. The second step involves the reaction of 2-thiophenecarboxylic acid with 1,3-phenylenediamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is N,N'-1,3-phenylenedi(2-thiophenecarboxamide), which can be purified through recrystallization.
Propriétés
IUPAC Name |
N-[3-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S2/c19-15(13-6-2-8-21-13)17-11-4-1-5-12(10-11)18-16(20)14-7-3-9-22-14/h1-10H,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEFOKJKKJMUKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,4,7-trimethyl-5-propionyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5716044.png)

![2-[(8-quinolinylamino)methyl]phenol](/img/structure/B5716058.png)



![2-[(2-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5716089.png)

![methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate](/img/structure/B5716106.png)
![N-[4-({benzyl[2-(dimethylamino)ethyl]amino}methyl)phenyl]acetamide](/img/structure/B5716107.png)
![3-nitro-N-[2-(phenylethynyl)phenyl]benzamide](/img/structure/B5716130.png)